molecular formula C8H3BrF4O B109454 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 617706-15-7

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No. B109454
M. Wt: 271.01 g/mol
InChI Key: DBEXLGFRBKOYBI-UHFFFAOYSA-N
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Patent
US09303015B2

Procedure details

A solution of diisopropylamine (22.1 mL, 157 mmol) in 140 mL THF was stirred under argon at −68° C. while n-BuLi (57.9 mL, 2.59 M in hexane, 150 mmol) was added in a fine stream in 2 portions over 6 minutes. The resulting pale yellow homogeneous solution was removed from the acetone/dry ice bath and stirred at ambient conditions for 9 minutes, and was then cooled back down to −68° C. and a solution of 1-bromo-4-fluorobenzene (15.6 mL, 143 mmol) in THF (30 mL) was added dropwise over 5 minutes. The reaction was then stirred in the cold bath for another 6 minutes, and the pale yellow reaction was then treated dropwise with a solution of ethyl trifluoroacetate (18.7 mL, 157 mmol) in THF (30 mL) over ˜8 minutes (internal temp rose to −47° C.). The pale yellow reaction was then stirred overnight as the acetone/dry ice bath expired (15 hours). The resulting yellow homogeneous solution was washed with 5 M aqueous NH4Cl (2×50 mL), and the organic layer was dried (Na2SO4), filtered, and concentrated to provide the crude title compound as a clear dark yellow oil.
Quantity
22.1 mL
Type
reactant
Reaction Step One
Quantity
57.9 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
18.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1.[F:21][C:22]([F:29])([F:28])[C:23](OCC)=[O:24].CC(C)=O.C(=O)=O>C1COCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[C:16]([C:23](=[O:24])[C:22]([F:29])([F:28])[F:21])[CH:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
22.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
57.9 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15.6 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
18.7 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-68 °C
Stirring
Type
CUSTOM
Details
stirred at ambient conditions for 9 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in a fine stream in 2 portions over 6 minutes
Duration
6 min
CUSTOM
Type
CUSTOM
Details
The resulting pale yellow homogeneous solution was removed from the acetone/dry ice bath
STIRRING
Type
STIRRING
Details
The reaction was then stirred in the cold bath for another 6 minutes
Duration
6 min
CUSTOM
Type
CUSTOM
Details
the pale yellow reaction
CUSTOM
Type
CUSTOM
Details
The pale yellow reaction
CUSTOM
Type
CUSTOM
Details
(15 hours)
Duration
15 h
WASH
Type
WASH
Details
The resulting yellow homogeneous solution was washed with 5 M aqueous NH4Cl (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
9 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C(F)(F)F)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.